molecular formula C14H14N4O3 B2889688 methyl 2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate CAS No. 2034620-11-4

methyl 2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

Cat. No.: B2889688
CAS No.: 2034620-11-4
M. Wt: 286.291
InChI Key: WIUAXRPPKXVXJI-UHFFFAOYSA-N
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Description

Methyl 2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a heterocyclic compound featuring a 1,2,3-triazole ring fused with an azetidine (a four-membered nitrogen-containing ring) and a methyl benzoate group. The triazole moiety is a critical pharmacophore known for its role in drug design due to its hydrogen-bonding capacity, metabolic stability, and bioisosteric properties . The benzoate ester group may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-[3-(triazol-1-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-14(20)12-5-3-2-4-11(12)13(19)17-8-10(9-17)18-7-6-15-16-18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUAXRPPKXVXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a triazole ring, an azetidine moiety, and a benzoate group. The presence of these functional groups contributes to its biological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 270.28 g/mol

Research indicates that compounds containing triazole and azetidine structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. The incorporation of the azetidine moiety may enhance this activity by affecting cell membrane integrity.
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit tumor growth by interfering with DNA synthesis and cell division.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar triazole derivatives against various bacterial strains. The results showed significant inhibition of growth against both Gram-positive and Gram-negative bacteria. This compound is hypothesized to exhibit similar antimicrobial properties due to its structural similarities with effective triazole-based compounds.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have reported that triazole-containing compounds can induce apoptosis in cancer cells. For example, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Study 1: Antifungal Efficacy

A research team investigated the antifungal activity of various triazole derivatives against Candida species. The study concluded that modifications to the triazole ring significantly affected antifungal potency. This compound was included in the structure–activity relationship (SAR) analysis, revealing promising antifungal properties comparable to established antifungals.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of azetidine derivatives. The findings revealed that certain azetidine-containing compounds could inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission. This compound was noted for its potential as a lead compound for developing new AChE inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of triazole-azetidine conjugates. Key analogs include:

Compound Name Substituent Position (Benzoate) Key Features Biological Activity (If Reported)
Methyl 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate (CAS 2034449-57-3) Para (4-position) Molecular formula: C₁₄H₁₄N₄O₃; Molecular weight: 286.29; Used in research No direct data; structural focus on synthesis
1,3,4-Thiadiazole derivative 9b N/A Contains thiadiazole and triazole moieties IC₅₀ = 2.94 µM (HepG2 hepatocellular carcinoma)
Thiazole derivative 12a N/A Thiazole-triazole hybrid IC₅₀ = 1.19 µM (HepG2), 3.4 µM (MCF-7)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A Benzamide with N,O-bidentate directing group Metal-catalyzed C–H functionalization

Key Differences :

Biological Activity : Triazole-thiadiazole/thiazole hybrids (e.g., 9b, 12a) exhibit potent antitumor activity, suggesting that the triazole-azetidine scaffold in the target compound could be optimized for similar applications .

Synthetic Routes : Unlike simpler benzamide derivatives (e.g., ), the target compound requires multi-step synthesis involving CuAAC for triazole formation, followed by azetidine coupling .

Physicochemical Properties

Limited data exist for the target compound, but its para-substituted isomer (CAS 2034449-57-3) has a molecular weight of 286.29 and a SMILES string of COC(=O)c1ccc(C(=O)N2CC(n3ccnn3)C2)cc1 . The ortho-substitution in the target compound may reduce solubility compared to the para-isomer due to increased steric bulk.

Pharmacological Potential
  • Antitumor Activity : Triazole-containing compounds (e.g., 9b, 12a) show low micromolar IC₅₀ values against cancer cell lines, suggesting the azetidine-triazole-benzoate scaffold could be a candidate for oncology drug discovery .
  • Enzyme Inhibition: The triazole moiety is known to inhibit carbonic anhydrase-II, a target in glaucoma and cancer therapy .

Q & A

Q. Basic Characterization :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the triazole (δ 7.5–8.0 ppm for triazole protons), azetidine (δ 3.5–4.5 ppm), and benzoate ester (δ 3.8–4.0 ppm for methoxy group) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 300.31 for [M+H]⁺) .
    Advanced Analysis :
  • X-ray crystallography : Single-crystal studies reveal bond angles (e.g., C–CH₂–N = 112.13°) and non-covalent interactions (e.g., π-stacking of triazole rings) .
  • DFT calculations : Predict stability of the azetidine ring and torsional strain in the carbonyl linkage .

What are the key reactivity patterns of this compound?

Q. Basic Reactivity :

  • Oxidation : The triazole ring is resistant, but the azetidine nitrogen can undergo oxidation with KMnO₄ to form an N-oxide derivative .
  • Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the triazole .
    Advanced Functionalization :
  • Cross-coupling : Suzuki-Miyaura reactions at the benzoate aryl position require Pd(PPh₃)₄ and microwave-assisted heating .
  • Click chemistry : The triazole serves as a bioorthogonal handle for conjugating fluorophores or biomolecules .

How does the compound interact with biological targets, and what contradictions exist in reported bioactivities?

Q. Basic Interactions :

  • Enzyme inhibition : The triazole moiety binds to metalloenzyme active sites (e.g., carbonic anhydrase) via coordination with Zn²⁺ .
  • Antimicrobial assays : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) but inconsistent results against Gram-negative strains .
    Advanced Contradictions :
  • Cytotoxicity variability : Discrepancies in IC₅₀ values (e.g., 5–50 µM in cancer cells) may arise from assay conditions (e.g., serum concentration affecting solubility) .
  • Target specificity : Computational docking suggests off-target binding to kinase ATP pockets, necessitating SAR studies to refine selectivity .

What experimental design strategies are recommended for studying its pharmacokinetic properties?

Q. Basic Design :

  • In vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
  • Metabolic stability : Incubate with liver microsomes (human or rodent) to measure half-life (t₁/₂ < 30 min suggests rapid clearance) .
    Advanced Methodologies :
  • Isotope labeling : ¹⁴C-labeled analogs track distribution in rodent tissues via autoradiography .
  • PD-PK modeling : Integrate plasma concentration-time data with receptor occupancy models to predict efficacious doses .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Q. Troubleshooting Steps :

Impurity analysis : Compare HPLC retention times with synthetic intermediates to identify unreacted starting materials .

Solvent effects : Re-acquire NMR in deuterated DMSO to resolve overlapping peaks caused by proton exchange in CDCl₃ .

Crystallization : Recrystallize from CH₂Cl₂/ether to obtain pure crystals for unambiguous X-ray confirmation .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .
    Advanced Precautions :
  • Toxicity screening : Conduct Ames tests to rule out mutagenicity (≥90% viability in Salmonella typhimurium TA98) .
  • Ventilation : Handle powders in a fume hood with HEPA filters to minimize inhalation risks .

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